

Physical and chemical properties of 2-Bromo-4-chloro-3-methylpyridine

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Compound of Interest

Compound Name: 2-Bromo-4-chloro-3-methylpyridine

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An In-Depth Technical Guide to the Physical and Chemical Properties of **2-Bromo-4-chloro-3-methylpyridine**

Introduction

2-Bromo-4-chloro-3-methylpyridine is a halogenated pyridine derivative that serves as a versatile and high-value building block in modern organic synthesis. With the CAS Number 1211521-46-8, this compound's unique substitution pattern—featuring a bromine atom, a chlorine atom, and a methyl group on the pyridine ring—provides multiple reactive sites for strategic molecular elaboration.^[1] Its structural complexity and reactivity make it a crucial intermediate in the development of novel compounds, particularly within the pharmaceutical and agrochemical industries.^{[2][3]} This guide offers a detailed exploration of its core physical and chemical properties, reactivity profile, and practical applications, providing researchers and drug development professionals with the technical insights required for its effective utilization.

Molecular Structure and Physicochemical Properties

The arrangement of substituents on the pyridine ring dictates the compound's physical characteristics and its chemical behavior. The electron-deficient nature of the pyridine ring, combined with the inductive effects of the halogen atoms, defines its role in synthetic transformations.

Chemical Structure Diagram

Caption: Chemical structure of **2-Bromo-4-chloro-3-methylpyridine**.

Summary of Physical and Chemical Properties

The following table summarizes the key physicochemical properties of **2-Bromo-4-chloro-3-methylpyridine**, compiled from various chemical data sources.

Property	Value	Source(s)
IUPAC Name	2-bromo-4-chloro-3-methylpyridine	[1]
CAS Number	1211521-46-8	[1]
Molecular Formula	C ₆ H ₅ BrClN	[1]
Molecular Weight	206.47 g/mol	[1][4]
Exact Mass	204.92939 Da	[4]
Boiling Point	241.8 ± 35.0 °C at 760 mmHg (Predicted)	[1]
Density	1.624 ± 0.06 g/cm ³ (Predicted)	[5]
LogP (octanol/water)	2.80 (Predicted)	[1]
SMILES	<chem>CC1=C(C=CN=C1Br)Cl</chem>	[6]
InChIKey	UAHHMJZKBKNCIN-UHFFFAOYSA-N	[6]

Spectroscopic Profile for Structural Verification

Accurate characterization is essential for confirming the identity and purity of the material. The expected spectroscopic data provides a benchmark for quality control.

- ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring and a singlet for the methyl group protons. The chemical shifts will be influenced by the positions of the electronegative halogen substituents.

- ^{13}C NMR: The carbon NMR spectrum should display six unique signals corresponding to the five carbons of the pyridine ring and the single methyl carbon. The carbon atom bonded to the bromine (C-2) and the carbon bonded to the chlorine (C-4) are expected to be significantly downfield.^[7]
- Mass Spectrometry (MS): The mass spectrum, typically acquired via GC-MS with Electron Ionization (EI), will be characterized by its molecular ion peak. A critical feature is the isotopic pattern resulting from the presence of bromine (^{79}Br and ^{81}Br , in an approximate 1:1 ratio) and chlorine (^{35}Cl and ^{37}Cl , in an approximate 3:1 ratio), leading to a distinctive cluster of peaks for the molecular ion ($[\text{M}]^+$, $[\text{M}+2]^+$, $[\text{M}+4]^+$).^[7]
- Infrared Spectroscopy (IR): The IR spectrum will exhibit characteristic absorption bands corresponding to C-H stretching of the aromatic ring and methyl group, C=N and C=C stretching vibrations of the pyridine ring, and C-Br and C-Cl stretching vibrations.^[7]

Representative Protocol: GC-MS Analysis

This protocol provides a standardized workflow for verifying the molecular weight and fragmentation pattern of **2-Bromo-4-chloro-3-methylpyridine**.

- Sample Preparation: Prepare a dilute solution by dissolving approximately 1 mg of the compound in 1 mL of a high-purity volatile solvent (e.g., Dichloromethane or Ethyl Acetate) in a clean autosampler vial.
- GC Configuration:
 - Injector Temperature: 250 °C.
 - Oven Program: Initiate at 60 °C, hold for 2 minutes, then ramp at a rate of 15 °C/min to a final temperature of 280 °C.
 - Carrier Gas: Helium, with a constant flow rate.
- MS Configuration:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 50 to 350.

- Source Temperature: ~230 °C.
- Injection & Data Acquisition: Inject 1 µL of the prepared sample into the GC-MS system and begin data acquisition.
- Data Processing: Analyze the resulting total ion chromatogram (TIC) to identify the peak for the target compound. Extract the mass spectrum for this peak and analyze the molecular ion cluster and fragmentation pattern to confirm the structure.^[7]

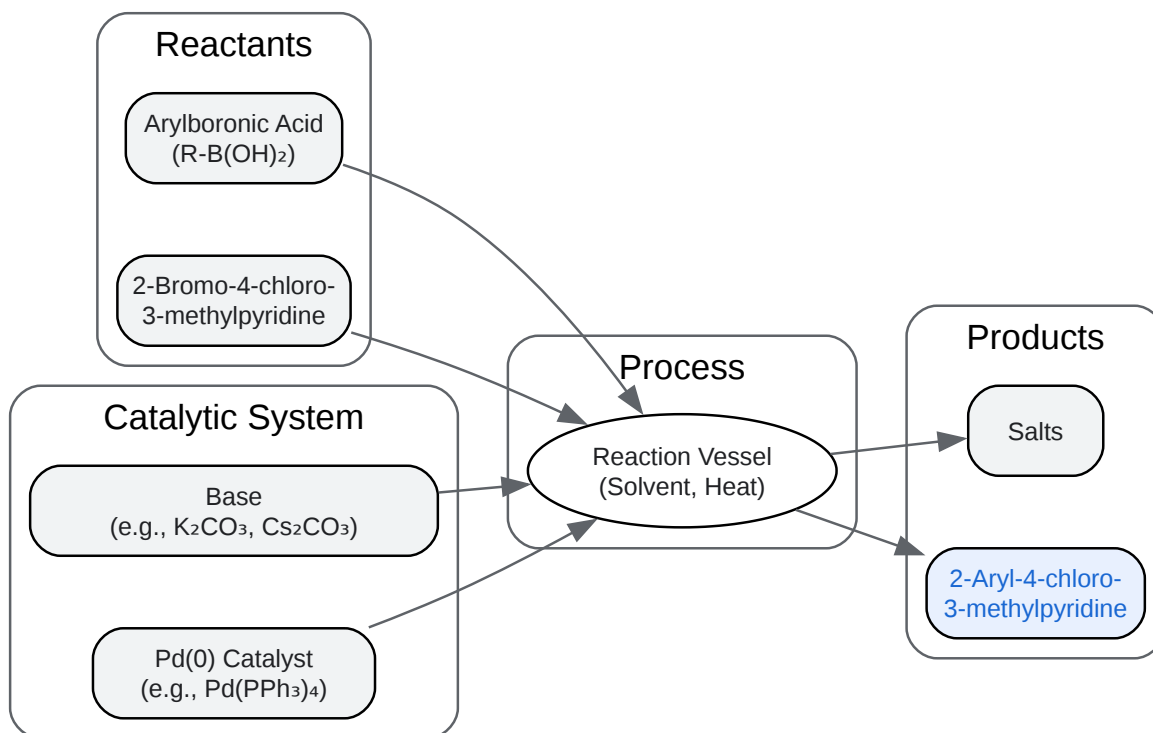
Chemical Properties and Reactivity

The synthetic utility of **2-Bromo-4-chloro-3-methylpyridine** is defined by the differential reactivity of its two carbon-halogen bonds. This allows for selective, stepwise functionalization, which is a cornerstone of modern synthetic strategy.

Palladium-Catalyzed Cross-Coupling Reactions

In transition-metal-catalyzed reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings, the first and often rate-determining step is the oxidative addition of the palladium(0) catalyst into the carbon-halogen (C-X) bond. The established reactivity trend for halogens in this step is $I > Br > Cl > F$, which is inversely correlated with C-X bond strength.^[8]

- Causality: The C-Br bond is weaker and more polarizable than the C-Cl bond. Consequently, the palladium catalyst will preferentially insert into the C-Br bond at the 2-position. This selective reactivity allows for the initial introduction of a new substituent at the C-2 position while leaving the C-4 chloro group intact for subsequent transformations.^{[8][9]} This makes the compound an ideal substrate for building molecular complexity in a controlled manner.



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Caption: Workflow for a selective Suzuki cross-coupling reaction.

Nucleophilic Aromatic Substitution (S_NAr)

In contrast to cross-coupling, the reactivity trend is often reversed in nucleophilic aromatic substitution (S_NAr) reactions. The reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks the electron-deficient ring to form a negatively charged intermediate (a Meisenheimer complex). The stability of this intermediate and the leaving group's ability to depart determine the reaction rate.^[8]

- **Causality:** The rate-determining step is typically the initial nucleophilic attack. The more electronegative chlorine atom is better able to stabilize the developing negative charge in the transition state leading to the Meisenheimer complex. Furthermore, the electron-withdrawing nature of the pyridine nitrogen activates the 2- and 4-positions towards nucleophilic attack.^[8] Consequently, the C-Cl bond is often more susceptible to displacement by strong nucleophiles (e.g., alkoxides, amines) than the C-Br bond in S_NAr reactions, allowing for selective functionalization at the C-4 position.^[8]

Applications in Research and Development

The dual reactivity of **2-Bromo-4-chloro-3-methylpyridine** makes it a valuable intermediate for creating diverse molecular libraries.

- **Pharmaceutical Development:** This compound is a key starting material for synthesizing complex molecules targeting a range of therapeutic areas. Halogenated pyridines are privileged structures in medicinal chemistry, appearing in drugs for anti-inflammatory, antimicrobial, and anti-cancer applications.[\[2\]](#)[\[3\]](#)[\[10\]](#)[\[11\]](#)
- **Agrochemicals:** It is used in the synthesis of advanced herbicides and fungicides. The pyridine scaffold is essential for developing active ingredients that enhance crop protection and yield.[\[2\]](#)[\[3\]](#)
- **Material Science:** The compound can be incorporated into specialty polymers and other materials where its specific electronic and structural properties can be leveraged.[\[3\]](#)

Safety and Handling

2-Bromo-4-chloro-3-methylpyridine is a research chemical and must be handled with appropriate precautions in a laboratory setting.

- **GHS Hazard Classification:** According to GHS classifications provided to the European Chemicals Agency (ECHA), this compound is associated with the following hazards[\[4\]](#):
 - H302: Harmful if swallowed.
 - H315: Causes skin irritation.
 - H319: Causes serious eye irritation.
 - H335: May cause respiratory irritation.
- **Recommended Handling Procedures:**
 - Use only in a well-ventilated area, preferably within a chemical fume hood.[\[12\]](#)[\[13\]](#)

- Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[12]
- Avoid breathing dust, fumes, or vapors.[12]
- Wash hands thoroughly after handling.[12]
- Store in a tightly closed container in a dry, cool, and well-ventilated place.[12][13]

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